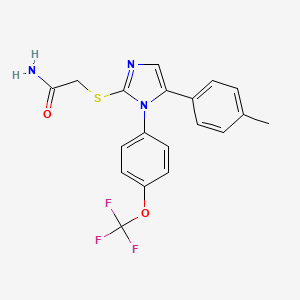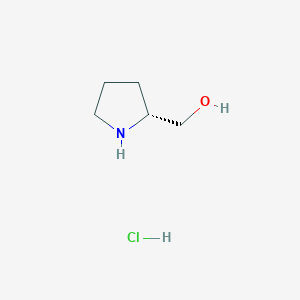
2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups, including an imidazole ring, a trifluoromethoxy group, and a thioacetamide group . The p-tolyl group refers to a toluene derivative where the substituent is in the para position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring, for instance, is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethoxy group is known to be a powerful electron-withdrawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups and molecular structure. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and reactivity .Scientific Research Applications
Antioxidant Activity through Coordination Complexes
Coordination complexes constructed from pyrazole-acetamide derivatives, including analogs structurally related to the specified compound, exhibit significant antioxidant activity. This activity is evidenced by their ability to scavenge free radicals in various in vitro assays, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) tests. The study highlights the impact of hydrogen bonding in the self-assembly process of these complexes, contributing to their antioxidant properties (Chkirate et al., 2019).
Antibacterial Agents
Synthesis of acetamide derivatives, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds, has been explored for antibacterial applications. These compounds have been found to exhibit significant activity against bacterial strains, highlighting their potential as novel antibacterial agents. The research involves the creation of various derivatives through chemical synthesis and their subsequent testing for antibacterial efficacy (Ramalingam et al., 2019).
Anticancer Activity
New derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity. These compounds, including those with acetamide groups, have been screened in vitro against a wide range of human tumor cell lines, revealing considerable anticancer activity against some cancer types. The research demonstrates the utility of these compounds in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015).
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified compounds that retain the potency of BPTES as allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest due to their potential therapeutic applications in cancer treatment, given the role of GLS in tumor cell metabolism. The study focuses on the synthesis of these analogs and their pharmacological evaluation, providing insights into their solubility and efficacy in vitro and in vivo models (Shukla et al., 2012).
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)16-10-24-18(28-11-17(23)26)25(16)14-6-8-15(9-7-14)27-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZUDZFJKSFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)



![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2994186.png)
![2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B2994188.png)


